molecular formula C44H34Cl2P2Ru+2 B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

Cat. No.: B1142154
CAS No.: 134524-84-8
M. Wt: 796.7 g/mol
InChI Key: YEKBVMDAGDTOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), also known as Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), is a useful research compound. Its molecular formula is C44H34Cl2P2Ru+2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characteristics

The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) typically involves the coordination of the binaphthyl ligand with ruthenium(II) in a controlled environment to ensure the desired chirality and stability of the complex. The resulting compound exhibits unique photophysical properties that are essential for its biological applications.

Photodynamic Therapy (PDT) :

  • Mechanism : The compound acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in cancer cells, leading to apoptosis.
  • Singlet Oxygen Generation : Studies have shown that complexes similar to dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) exhibit singlet oxygen quantum yields ranging from 5% to 77%, which correlates with their photocytotoxicity against various cancer cell lines .

Cytotoxicity and Selectivity

The cytotoxic effects of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) have been evaluated in several studies:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB231 (breast cancer)
    • RPE-1 (non-cancerous retina)
  • IC50 Values : The IC50 values for this compound in various cancer cell lines range significantly, indicating its potency. For instance:
    • IC50 values reported for similar complexes are between 8 µM to 157 µM depending on the cell line and experimental conditions .

Table 1: Summary of Biological Activity Data

Cell LineIC50 (µM)Mechanism of ActionNotes
HeLa10-100ROS generation leading to apoptosisEffective under normoxic conditions
MDA-MB2318-47Photodynamic actionHigher efficacy with light activation
RPE-1>100Low toxicity towards non-cancerous cellsBiocompatibility noted

Case Studies

Case Study 1: Photodynamic Efficacy
In a study examining the photodynamic efficacy of similar ruthenium complexes, it was found that upon irradiation, these complexes could induce significant cell death in HeLa cells while sparing normal cells like RPE-1. This selectivity is crucial for therapeutic applications .

Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) interacts with cellular targets such as mitochondria and DNA. The binding studies indicated groove binding interactions with DNA, which were confirmed through UV-vis spectroscopy and fluorescence assays .

Properties

CAS No.

134524-84-8

Molecular Formula

C44H34Cl2P2Ru+2

Molecular Weight

796.7 g/mol

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium

InChI

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2

InChI Key

YEKBVMDAGDTOQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Synonyms

(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium;  [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium;  (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.